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Compound of Interest

Compound Name: 2-(3-Methoxyphenoxy)ethanamine

Cat. No.: B136468

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-
Methoxyphenoxy)ethanamine (CAS No. 6487-86-1). Due to the limited availability of
published experimental spectra for this specific isomer, this document presents predicted and
expected values based on the compound's structure, alongside detailed experimental protocols
for acquiring such data. This information is crucial for the identification, characterization, and
quality control of this compound in research and drug development settings.

Chemical Structure and Properties

2-(3-Methoxyphenoxy)ethanamine is an organic compound with the molecular formula
CoH13NO2.[1] Its structure consists of a methoxyphenoxy group attached to an ethanamine
moiety.
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Property Value

Reference

2-(3-
IUPAC Name

Methoxyphenoxy)ethanamine

CAS Number 6487-86-1 [1]
Molecular Formula CoH13NO:2 [1]
Molecular Weight 167.21 g/mol

Appearance Powder or liquid [1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-(3-

Methoxyphenoxy)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

Chemical Shift ()

Multiplicity Number of Protons  Assignment
ppm
Ar-H (meta to -OCHs
~7.20 t 1H
and -OCH2CH2NH3)
Ar-H (ortho and para
~ 6.50 - 6.60 m 3H
to -OCHs)
~4.05 t 2H -O-CH2-
~3.78 s 3H -OCH3
~3.10 t 2H -CH2-NH:2
~1.5- 2.5 (broad) s 2H -NH2

13C NMR (Carbon-13 NMR)
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Chemical Shift (8) ppm Assignment
~ 160 Ar-C-OCHs

~ 158 Ar-C-O-CHz
~ 130 Ar-CH

~ 108 Ar-CH

~ 106 Ar-CH

~ 102 Ar-CH

~ 68 -O-CHa-

~55 -OCHs

~41 -CH2-NH:

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

3300 - 3400 Medium, Broad N-H stretch (primary amine)
3000 - 3100 Medium C-H stretch (aromatic)
2850 - 2960 Medium C-H stretch (aliphatic)

1580 - 1600 Strong C=C stretch (aromatic ring)
1450 - 1500 Medium C=C stretch (aromatic ring)
1200 - 1250 Strong C-O-C stretch (aryl ether)
1030 - 1050 Strong C-O stretch (methoxy)

C-H bend (out-of-plane,
800 - 900 Strong ]
aromatic)

Mass Spectrometry (MS)
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miz Interpretation

167 [M]* (Molecular ion)
152 [M - NHs]*

138 [M - CH2NH2]*

124 [M - OCH2CH2NH2]*
109 [M - C2H4O - NH2]*

77 [CeHs]*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data. These protocols
are based on standard practices for similar organic compounds.

NMR Spectroscopy

Sample Preparation:

» Dissolve 5-10 mg of 2-(3-Methoxyphenoxy)ethanamine in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
o Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
e Instrument: A 300 MHz or higher NMR spectrometer (e.g., Varian, Bruker).
e 'HNMR:
o Acquire the spectrum at room temperature.

o Use a standard pulse sequence.
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o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio
(typically 16 or 32 scans).

e 1BC NMR:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Alarger number of scans will be required compared to *H NMR to obtain a good signal-to-
noise ratio (e.g., 1024 or more).

Infrared (IR) Spectroscopy

Sample Preparation:

e Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl
plates.

o KBr Pellet (for solids):

o Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry
KBr powder in an agate mortar and pestle.

o Press the mixture into a transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition:

o Instrument: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Perkin-Elmer, Thermo
Nicolet).

e Procedure:
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o Record a background spectrum of the empty sample holder (or KBr pellet without the

sample).
o Place the sample in the spectrometer's sample compartment.
o Acquire the spectrum over the mid-IR range (typically 4000-400 cm~1).

o The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)

Sample Preparation:

o Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as

methanol or acetonitrile.
Instrumentation and Data Acquisition:
 Instrument: A mass spectrometer, for example, an Agilent 1100 Q-trap LC-MS/MS.

« lonization Method: Electrospray ionization (ESI) is a common method for this type of
molecule.

e Procedure:

o Introduce the sample solution into the ion source of the mass spectrometer via direct
infusion or through a liquid chromatograph.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o The mass spectrum is typically recorded over a mass-to-charge (m/z) range that includes
the expected molecular weight of the compound (e.g., m/z 50-500).

Visualizations
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The following diagrams illustrate the workflow for spectroscopic analysis and the logical
relationship of the spectroscopic techniques.
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Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic analysis of 2-(3-
Methoxyphenoxy)ethanamine.
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Caption: Relationship between spectroscopic techniques and the molecular information
obtained.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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